![molecular formula C17H28BrNO7 B1197439 Scopolamine hydrobromide trihydrate CAS No. 6533-68-2](/img/structure/B1197439.png)
Scopolamine hydrobromide trihydrate
Overview
Description
Scopolamine hydrobromide trihydrate is a hydrate that is the trihydrate form of scopolamine hydrobromide . It appears as white orthorhombic sphenoidal crystals from water . It has a role as a mydriatic agent, a muscarinic antagonist, an anaesthesia adjuvant, an antispasmodic drug, and an antiemetic . It contains a scopolamine hydrobromide (anhydrous) . Scopolamine Hydrobromide is the hydrobromide salt form of scopolamine, a tropane alkaloid derived from plants of the nightshade family (Solanaceae), specifically Hyoscyamus niger and Atropa belladonna, with anticholinergic, antiemetic, and antivertigo properties .
Molecular Structure Analysis
Scopolamine hydrobromide trihydrate has the molecular formula C17H21NO4.BrH.3H2O and a molecular weight of 438.3 g/mol . The structure of Scopolamine hydrobromide trihydrate is complex, with several chiral centers .
Chemical Reactions Analysis
Scopolamine hydrobromide trihydrate shows competitive anti-muscarinic activity by blocking the actions of endogenous acetylcholine or exogenous agonists . It also shows anti-spasmodic and anti-emetic activities .
Physical And Chemical Properties Analysis
Scopolamine hydrobromide trihydrate appears as white orthorhombic sphenoidal crystals from water . The pH of a 0.05 molar solution is 5.85 . It has a molecular weight of 438.3 g/mol .
Scientific Research Applications
Treatment of Nausea and Vomiting
Scopolamine is indicated for the prevention of nausea and vomiting associated with motion sickness and postoperative nausea and vomiting (PONV) associated with anesthesia or opiate analgesia .
Anticholinergic Effects
Scopolamine can antagonize muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body, inducing several therapeutic and adverse effects related to alteration of parasympathetic nervous system and cholinergic signaling .
Transdermal Delivery System
Due to its dose-dependent adverse effects, scopolamine was the first drug to be offered commercially as a transdermal delivery system, Scopoderm TTS®, in 1981 .
Treatment of Gastrointestinal, Renal and Biliary Spasms
Scopolamine is used as a pharmaceutical active substance in the treatment of gastrointestinal, renal and biliary spasms .
Inducing Cognitive Deficits in Animal Models of Alzheimer’s Disease
Scopolamine hydrobromide trihydrate is used to induce cognitive deficits in animal models of Alzheimer’s disease .
Understanding, Identifying, and Characterizing Biological Targets for Alzheimer’s Disease
Scopolamine has been employed in several studies to understand, identify, and characterize biological targets for Alzheimer’s disease .
Mechanism of Action
Target of Action
Scopolamine hydrobromide trihydrate primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors are found in the central nervous system and throughout the body, playing a crucial role in the parasympathetic nervous system and cholinergic signaling .
Mode of Action
Scopolamine hydrobromide trihydrate acts as a competitive antagonist at muscarinic acetylcholine receptors . This means it competes with the neurotransmitter acetylcholine for the same binding sites on the mAChRs . By binding to these receptors, scopolamine hydrobromide trihydrate inhibits the action of acetylcholine, leading to several therapeutic and adverse effects related to the alteration of the parasympathetic nervous system and cholinergic signaling .
Biochemical Pathways
The biochemical pathways affected by scopolamine hydrobromide trihydrate are those involving the neurotransmitter acetylcholine and its interaction with muscarinic acetylcholine receptors . By antagonizing these receptors, scopolamine hydrobromide trihydrate disrupts the normal functioning of the parasympathetic nervous system, which can lead to various physiological effects .
Pharmacokinetics
The pharmacokinetics of scopolamine hydrobromide trihydrate involve its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 20-40% and is metabolized in the liver by the enzyme CYP3A4 . The elimination half-life of scopolamine hydrobromide trihydrate is approximately 5 hours , and it is excreted through the kidneys .
Result of Action
The molecular and cellular effects of scopolamine hydrobromide trihydrate’s action include a decrease in the activity of the parasympathetic nervous system and a disruption of cholinergic signaling . This can lead to various therapeutic effects, such as the prevention of nausea and vomiting associated with motion sickness and postoperative procedures . It can also lead to adverse effects, which are dose-dependent .
Safety and Hazards
Future Directions
Scopolamine hydrobromide trihydrate has been used in various medical specialties including dentistry, oral medicine, primary care, and psychiatry . It has potential uses in the treatment of conditions such as gastrointestinal spasms, chemotherapy-induced nausea, asthma attacks, depression, smoking cessation therapy, and excessive sweating .
properties
IUPAC Name |
[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;trihydrate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4.BrH.3H2O/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;;;;/h2-6,11-16,19H,7-9H2,1H3;1H;3*1H2/t11?,12-,13-,14+,15-,16+;;;;/m1..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACQPOBCQQPVIT-CQPQIMGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.O.O.O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.O.O.O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4.BrH.3H2O, C17H28BrNO7 | |
Record name | SCOPOLAMINE HYDROBROMIDE TRIHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21004 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021258 | |
Record name | Scopolamine hydrobromide trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Scopolamine hydrobromide trihydrate appears as white orthorhombic sphenoidal crystals from water. pH of 0.05 molar solution: 5.85. (NTP, 1992) | |
Record name | SCOPOLAMINE HYDROBROMIDE TRIHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21004 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
1 gm/1.5 mL (NTP, 1992) | |
Record name | SCOPOLAMINE HYDROBROMIDE TRIHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21004 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Scopolamine hydrobromide trihydrate | |
CAS RN |
6533-68-2, 114-49-8 | |
Record name | SCOPOLAMINE HYDROBROMIDE TRIHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21004 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Scopolamine hydrobromide [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006533682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Scopolamine hydrobromide trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hyoscine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.682 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzeneacetic acid, α-(hydroxymethyl)-, (1α,2β,4β,5α,7β)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrobromide, hydrate (1:1:3), (αS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SCOPOLAMINE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451IFR0GXB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
131 °F (NTP, 1992) | |
Record name | SCOPOLAMINE HYDROBROMIDE TRIHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21004 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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